Anticonvulsant Activity vs. Phenytoin
In a comparative study of (R)-N'-benzyl 2-amino-3-substituted propionamide derivatives, the compound containing the 3-methoxy group and a 3-fluorophenoxymethyl substituent at the 4'-N'-benzylamide site demonstrated an ED50 of 8.9 mg/kg in the maximal electroshock seizure (MES) test. This activity not only surpassed the positive control phenytoin (ED50 = 9.5 mg/kg) but also represented a ~4-fold improvement over the base (R)-N'-benzyl 2-amino-3-methoxypropionamide scaffold [1]. This quantifies the value of the methoxy scaffold for generating high-potency anticonvulsants.
| Evidence Dimension | Anticonvulsant ED50 in MES test |
|---|---|
| Target Compound Data | ED50 = 8.9 mg/kg |
| Comparator Or Baseline | Phenytoin (ED50 = 9.5 mg/kg) |
| Quantified Difference | ~4-fold increase in activity from base scaffold; 0.6 mg/kg lower ED50 than phenytoin |
| Conditions | Maximal electroshock seizure (MES) test in rodents, intraperitoneal administration |
Why This Matters
Demonstrates that the 2-amino-3-methoxypropanamide scaffold is a privileged structure for developing potent anticonvulsants, with derivatives showing superior efficacy to a clinically used drug.
- [1] King, A. M., et al. (2011). Primary Amino Acid Derivatives... Journal of Medicinal Chemistry, 54(19), 6417-6432. View Source
